

Application Notes: Reversible RNA Staining for Northern Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pure Blue	
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Introduction

In molecular biology, Northern blotting is a crucial technique for the analysis of specific RNA molecules. A key step in this workflow is the verification of RNA integrity and equal loading across the gel lanes before proceeding with hybridization. Staining the transfer membrane with a reversible dye provides a simple and effective method to visualize ribosomal RNA (rRNA) bands (28S and 18S in eukaryotes) as a loading control.[1] This document provides a detailed protocol for using a methylene blue-based solution, a common and effective stain for this purpose, to assess RNA on nitrocellulose and nylon membranes. This method offers a non-carcinogenic alternative to ethidium bromide and does not interfere with subsequent hybridization steps.[1][2]

Principle of Methylene Blue Staining

Methylene blue is a cationic dye that binds to the negatively charged phosphate backbone of nucleic acids.[1] This electrostatic interaction allows for the visualization of abundant RNA species, primarily rRNA. The staining intensity provides a semi-quantitative assessment of the total RNA transferred to the membrane.[1] A significant advantage of this method is its reversibility; the dye can be completely removed from the membrane, ensuring it does not interfere with the downstream hybridization of a specific probe.[1]

Data Presentation: Comparison of Staining Protocols



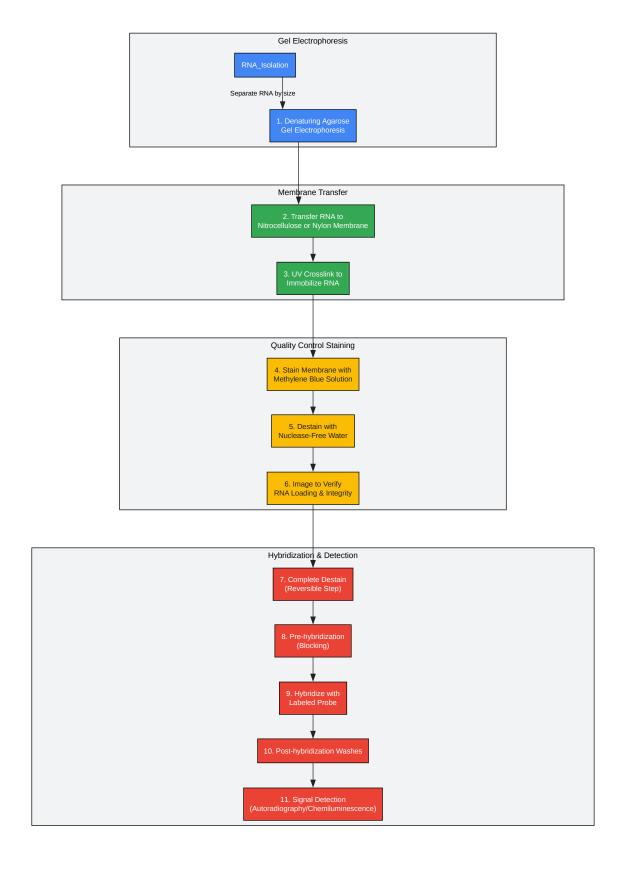
The following table summarizes various parameters for methylene blue staining protocols, highlighting the differences in methodology for nitrocellulose and nylon membranes.

Parameter	Protocol for Nitrocellulose Membrane	Protocol for Nylon Membrane 1	Protocol for Nylon Membrane 2
Pre-Stain Wash	5% Acetic Acid[1]	Not specified	5% Acetic Acid[1]
Pre-Stain Wash Time	15 minutes[1]	Not applicable	10 minutes[3]
Staining Solution	0.04% (w/v) methylene blue in 0.5 M Sodium Acetate, pH 5.2[1][4]	0.03-0.04% (w/v) methylene blue in 0.3- 0.5 M Sodium Acetate, pH 5.2[1]	0.04% methylene blue in 0.5 M Sodium Acetate, pH 5.2[3]
Staining Time	5 to 10 minutes[1]	45 seconds to 5 minutes[1]	30 seconds to 1 minute[3]
Destaining Solution	Nuclease-free water[1]	Nuclease-free water[1]	Nuclease-free water[3]
Destaining Time	5-10 minutes, until bands are clear[1]	~2 minutes, until bands are clear[1]	Rinse until background is clear[3]
Detection Limit	Approx. 25-40 ng per band[2][5][6]	Approx. 25-40 ng per band[2][5][6]	Approx. 25-40 ng per band[2][5][6]

Experimental Workflow and Signaling Pathways

The following diagram illustrates the complete workflow for Northern blotting, incorporating the reversible staining step.





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Northern Blotting Workflow with Reversible Staining.



Experimental Protocols

This section provides detailed protocols for staining RNA on nitrocellulose and nylon membranes after the transfer and UV crosslinking steps of a standard Northern blot.

Protocol 1: Staining of Nitrocellulose Membranes

Materials:

- Nitrocellulose membrane with UV-crosslinked RNA
- 5% Acetic Acid
- Staining Solution: 0.04% (w/v) methylene blue in 0.5 M Sodium Acetate, pH 5.2
- · Nuclease-free water
- Clean trays for washing and staining

Procedure:

- Following UV crosslinking, place the nitrocellulose membrane in a clean tray.[1]
- Wash the membrane with 5% acetic acid for 15 minutes at room temperature with gentle agitation.[1]
- Pour off the acetic acid and add enough Staining Solution to completely submerge the membrane.
- Incubate for 5 to 10 minutes at room temperature with gentle shaking.[1]
- Pour off the staining solution. This solution can be saved and reused.[1]
- Rinse the membrane with nuclease-free water for 5-10 minutes, changing the water several times, until the ribosomal RNA bands (28S and 18S) are clearly visible against a lightly stained background.[1]
- Capture an image of the stained membrane to document RNA loading and integrity. The 28S and 18S rRNA bands should appear sharp and distinct.[1]



Protocol 2: Staining of Nylon Membranes

Materials:

- · Nylon membrane with UV-crosslinked RNA
- Staining Solution: 0.04% (w/v) methylene blue in 0.5 M Sodium Acetate, pH 5.2
- Nuclease-free water
- Clean trays for washing and staining

Procedure:

- After UV crosslinking, place the nylon membrane in a clean container.[1]
- Add the Staining Solution to completely cover the membrane.
- Incubate for 45 seconds to 5 minutes at room temperature with gentle agitation.[1] Note: Nylon membranes typically require shorter staining times than nitrocellulose.
- Pour off the staining solution.
- Destain the membrane by washing with nuclease-free water for approximately 2 minutes, or until the rRNA bands are clearly visible against a clean background.[1]
- Capture an image of the membrane for documentation.

Protocol 3: Complete Dye Removal Before Hybridization

The reversibility of methylene blue staining is essential for proceeding to the hybridization step. [1]

Procedure:

• To remove the stain, wash the membrane in a pre-hybridization solution that contains SDS, or alternatively, wash with 75-100% ethanol.[1]



- A typical wash is 20-30 minutes with gentle agitation. The blue color should completely disappear.
- After the destaining wash, rinse the membrane with nuclease-free water for 2-3 minutes.[1]
- The membrane is now ready to proceed with the pre-hybridization and hybridization steps of the Northern blotting protocol.[1]

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- To cite this document: BenchChem. [Application Notes: Reversible RNA Staining for Northern Blotting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3394105#protocol-for-using-pure-blue-in-northern-blotting]

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